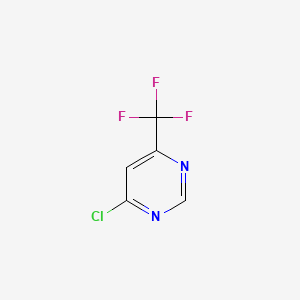

4-Chloro-6-(trifluoromethyl)pyrimidine

描述

Significance of Pyrimidine (B1678525) Scaffolds in Research and Development

The pyrimidine nucleus is a fundamental heterocyclic scaffold that is integral to life itself, forming the backbone of the nucleobases uracil, thymine, and cytosine in nucleic acids (DNA and RNA). nih.gov This inherent biological relevance has made the pyrimidine ring a “privileged scaffold” in the field of medicinal chemistry. Its presence in numerous therapeutic agents is well-documented, with pyrimidine derivatives exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govnih.gov The structural versatility of the pyrimidine ring, which allows for functionalization at multiple positions, provides a robust platform for the design and synthesis of new drugs with improved efficacy and specificity. nih.gov

Beyond the realm of pharmaceuticals, pyrimidine-based structures are also being explored in materials science. Their unique electronic properties and potential for self-assembly make them attractive candidates for the development of novel organic materials with applications in electronics and photonics.

Role of Trifluoromethyl and Halogen Substituents in Modulating Molecular Properties for Research Applications

The strategic incorporation of trifluoromethyl (-CF3) groups and halogen atoms onto organic molecules is a widely employed strategy in modern chemical research to fine-tune their physicochemical properties.

The trifluoromethyl group is a key functional moiety in the development of pharmaceuticals and agrochemicals. nih.gov Its strong electron-withdrawing nature can significantly impact a molecule's acidity, basicity, and dipole moment. Furthermore, the -CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its lipophilicity can also improve a molecule's ability to permeate biological membranes, a crucial factor for drug efficacy. nih.gov

Halogen substituents , such as chlorine, are also instrumental in modulating molecular properties. The introduction of a chlorine atom can alter a molecule's conformation and electronic distribution. rsc.org In the context of pyrimidines, a chloro-substituent serves as a versatile synthetic handle. It can be readily displaced by a variety of nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of more complex molecular architectures. sigmaaldrich.com The reactivity of the chlorine atom is influenced by the electronic nature of the pyrimidine ring and the presence of other substituents, such as the electron-withdrawing trifluoromethyl group. rsc.org

The combination of a pyrimidine scaffold with both a halogen and a trifluoromethyl group, as seen in 4-chloro-6-(trifluoromethyl)pyrimidine, creates a powerful and versatile building block for the synthesis of a diverse range of functional molecules for various research applications.

Chemical Properties and Research Applications of this compound

The compound this compound is a key intermediate in the synthesis of a variety of functionalized pyrimidine derivatives. Its utility stems from the presence of a reactive chlorine atom at the 4-position, which is activated towards nucleophilic substitution and cross-coupling reactions by the electron-withdrawing effects of the pyrimidine ring and the trifluoromethyl group.

Below are tables detailing some of the known properties and synthetic applications of this compound and its close derivatives, as documented in chemical literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 37552-81-1 | nih.gov |

| Molecular Formula | C₅H₂ClF₃N₂ | nih.gov |

| Molecular Weight | 182.53 g/mol | nih.gov |

| Appearance | Colorless to Yellow Liquid | ijpdd.org |

| XlogP | 2.1 | nih.gov |

Table 2: Research Applications and Transformations of this compound and its Analogs

| Reactant(s) | Reaction Type | Product(s) | Research Area | Reference |

| 2,4-dichloropyrimidine, Phenylboronic acid | Suzuki Coupling | 2-chloro-4-phenylpyrimidine | Organic Synthesis | nih.gov |

| 4,6-dichloropyrimidine (B16783), 4-(trifluorovinyloxy)phenylboronic acid | Suzuki Coupling | 4,6-di-(4-trifluorovinyloxyphenyl)pyrimidine | Materials Science | sigmaaldrich.com |

| This compound, Amines | Nucleophilic Aromatic Substitution | 4-Amino-6-(trifluoromethyl)pyrimidine derivatives | Medicinal Chemistry | uni.lu |

| 4-Hydroxy-6-(trifluoromethyl)pyrimidine (B74157) | Chlorination | This compound | Chemical Synthesis | chemicalbook.com |

| 2,4-dichloro-5-(trifluoromethyl)pyrimidine, Methylamine hydrochloride | Nucleophilic Aromatic Substitution | 4-methylamino-2-chloro-5-(trifluoromethyl)pyrimidine | Medicinal Chemistry | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSPDLZOMUDHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468288 | |

| Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37552-81-1 | |

| Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Studies of 4 Chloro 6 Trifluoromethyl Pyrimidine and Its Analogs

Synthetic Routes for 4-Chloro-6-(trifluoromethyl)pyrimidine

The construction of this compound is primarily achieved through a sequence involving the formation of the pyrimidine (B1678525) core followed by strategic functionalization. Key to this is the introduction of the trifluoromethyl group and the chlorine atom at the appropriate positions.

Cyclization Reactions in Pyrimidine Core Formation

The fundamental approach to constructing the pyrimidine ring of this compound involves the cyclocondensation of a β-dicarbonyl compound with an amidine derivative. Specifically, ethyl 4,4,4-trifluoroacetoacetate serves as the key trifluoromethyl-containing building block. nih.gov This 1,3-bielectrophilic species reacts with a binucleophilic amidine, such as formamidine (B1211174), to form the heterocyclic ring.

The proposed mechanism for this cyclization begins with the nucleophilic attack of one of the amino groups of formamidine on the more electrophilic ketone carbonyl of the ethyl 4,4,4-trifluoroacetoacetate. This is followed by an intramolecular condensation and dehydration, leading to the formation of the pyrimidine ring. The regioselectivity of this reaction is crucial, as the initial attack determines the final positions of the substituents. The electron-withdrawing nature of the trifluoromethyl group activates the adjacent carbonyl, directing the initial nucleophilic attack to this site. This ensures the formation of the desired 6-(trifluoromethyl)pyrimidin-4-ol, also known as 4-hydroxy-6-(trifluoromethyl)pyrimidine (B74157). acs.org

Halogenation Strategies

The conversion of the intermediate, 4-hydroxy-6-(trifluoromethyl)pyrimidine, to the target compound, this compound, is a critical halogenation step. This transformation is most commonly achieved using phosphorus oxychloride (POCl₃). nih.govnih.gov This reaction is a well-established method for the chlorination of hydroxypyrimidines and other hydroxy-N-heterocycles. nih.govnih.gov

The mechanism of chlorination with phosphorus oxychloride involves the initial activation of the hydroxyl group of the pyrimidinone tautomer. The lone pair of electrons on the oxygen atom attacks the phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate and the elimination of a chloride ion. This is followed by the nucleophilic attack of the released chloride ion on the C4 position of the pyrimidine ring, which is activated towards nucleophilic substitution. The departure of the dichlorophosphate (B8581778) group results in the formation of the desired this compound. The reaction is often carried out in the presence of a tertiary amine base, such as pyridine (B92270) or N,N-dimethylaniline, which can facilitate the reaction by acting as a nucleophilic catalyst and scavenging the generated HCl. nih.gov

Table 1: Halogenation of Hydroxypyrimidines with POCl₃

| Substrate | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,4-dihydroxy-6-methylpyrimidine | POCl₃, Pyridine | Distillation (98–100 °C/1 mm Hg) | 85% | nih.gov |

| 6-amino-2,4-dihydroxypyrimidine | POCl₃, Pyridine | Filtration | 85% | nih.gov |

| N-trifluoroacetylaniline | POCl₃ | 4 hours reaction | 83% | nih.gov |

Trifluoromethylation Techniques

While the primary route to this compound involves starting with a trifluoromethylated building block, direct trifluoromethylation of a pre-formed pyrimidine ring is another potential strategy. The direct introduction of a trifluoromethyl group onto a heterocyclic ring can be challenging and often requires specific reagents and conditions.

Methods for direct trifluoromethylation often involve radical, nucleophilic, or electrophilic trifluoromethylating agents. For instance, trifluoromethyl iodide (CF₃I) in the presence of a radical initiator or a metal catalyst can be used. Another approach involves the use of nucleophilic trifluoromethyl sources, such as the Ruppert-Prakash reagent (TMSCF₃), or electrophilic trifluoromethylating agents like Umemoto's or Togni's reagents. The regioselectivity of these reactions is a key challenge and depends on the electronic properties of the pyrimidine substrate. Direct C-H trifluoromethylation of an unsubstituted pyrimidine ring is known to be difficult due to the electron-deficient nature of the ring, which disfavors electrophilic attack and can lead to issues with regioselectivity in radical reactions.

Multi-component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrimidines in a single step. While a specific MCR for the direct synthesis of this compound is not prominently reported, related MCRs for the synthesis of trifluoromethyl-substituted pyrimidines have been developed.

These reactions often involve the condensation of a β-ketoester, an aldehyde, and an amidine derivative. The Biginelli reaction and its variations are classic examples of MCRs used for pyrimidine synthesis. For instance, a three-component reaction of ethyl 4,4,4-trifluoroacetoacetate, an aldehyde, and urea (B33335) or thiourea (B124793) can lead to dihydropyrimidinones, which can be subsequently oxidized and chlorinated to yield the desired product. The development of novel MCRs that can directly incorporate the chloro and trifluoromethyl functionalities at the desired positions remains an active area of research. researchgate.net

Preparation of Key Intermediates and Precursors

The synthesis of this compound heavily relies on the availability of its key precursor, 4-hydroxy-6-(trifluoromethyl)pyrimidine.

Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine Precursors

The most common and direct route to 4-hydroxy-6-(trifluoromethyl)pyrimidine is the cyclocondensation reaction between ethyl 4,4,4-trifluoroacetoacetate and formamidine hydrochloride. acs.org This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol. The base deprotonates the formamidine hydrochloride to generate the free formamidine, which then participates in the cyclization reaction as described in section 2.1.1. The reaction proceeds through a series of addition and elimination steps to form the stable pyrimidine ring. The resulting 4-hydroxy-6-(trifluoromethyl)pyrimidine can then be isolated and purified before its conversion to the final product.

Table 2: Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | Formamidine hydrochloride | Sodium ethoxide | Ethanol | Data not specified | acs.org |

Synthesis of Dihalo-Trifluoromethylpyrimidine Intermediates

The synthesis of dihalo-trifluoromethylpyrimidine intermediates, such as 4,6-dichloro-2-(trifluoromethyl)pyrimidine (B1317092) and 2,4-dichloro-6-(trifluoromethyl)pyrimidine, is a fundamental step in accessing more complex derivatives. These intermediates are typically prepared through the chlorination of the corresponding dihydroxypyrimidines.

A prevalent method involves the reaction of a dihydroxypyrimidine precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). google.com The efficiency of this transformation can be significantly enhanced through the addition of a tertiary amine. For instance, the use of a hindered amine such as N,N-diisopropylethylamine (Hünig's base) facilitates the reaction, allowing it to proceed at controlled temperatures (e.g., 70-80 °C) and often results in higher yields and cleaner product formation. google.com The amine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the chlorinated product.

Another established route begins with more basic precursors. For example, 4,6-dihydroxy-2-methylpyrimidine (B75791) can be synthesized via the cyclization of acetamidine (B91507) hydrochloride and diethyl malonate in the presence of sodium methoxide. asianpubs.org This intermediate can then undergo nitration followed by chlorination with POCl₃ to yield the corresponding dichloronitropyrimidine. asianpubs.org While this specific example leads to a methyl-substituted pyrimidine, similar strategies can be adapted for trifluoromethyl analogs by starting with a trifluoromethyl-containing amidine.

The table below summarizes common synthetic approaches for producing key dihalopyrimidine intermediates.

| Starting Material | Reagents | Key Intermediate Product | Reference |

| 4,6-Dihydroxypyrimidine | Phosphorus oxychloride, N,N-Diisopropylethylamine | 4,6-Dichloropyrimidine (B16783) | google.com |

| Acetamidine hydrochloride, Diethyl malonate | 1. Sodium methoxide; 2. HNO₃/TCA/AcOH; 3. POCl₃ | 4,6-Dichloro-2-methyl-5-nitropyrimidine | asianpubs.org |

| 2-Amino-6-(trifluoromethyl)pyridine, Dichloropyrimidine | Sodium Hydride (NaH) | N-arylated pyrimidin-4-amine | figshare.com |

This interactive table summarizes synthetic pathways for dihalopyrimidine intermediates.

Investigations into Reaction Mechanisms and Selectivity

Understanding the reaction mechanisms and factors governing selectivity is paramount for the strategic synthesis of functionalized pyrimidine derivatives. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrimidine ring.

Regioselectivity in Substitution Reactions

In dihalopyrimidines like 2,4-dichloro-6-(trifluoromethyl)pyrimidine, the chlorine atoms at the C2 and C4 positions are not electronically equivalent. The pyrimidine ring is inherently electron-deficient, and this deficiency is amplified by the potent electron-withdrawing trifluoromethyl group. This heightened electrophilicity makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).

Research has shown that the C4 and C6 positions of the pyrimidine ring are generally more activated towards nucleophilic attack than the C2 position. Consequently, in a reaction involving a nucleophile with 2,4-dichloro-6-(trifluoromethyl)pyrimidine, substitution typically occurs preferentially at the C4 position. A study involving the condensation of dichloropyrimidines with 2-amino-6-trifluoromethylpyridine in the presence of sodium hydride demonstrated this selectivity, yielding N-arylated pyrimidin-4-amine analogues as the primary products. figshare.com This regioselectivity is a critical consideration for designing multi-step syntheses, as it dictates the order of substituent introduction.

The following table illustrates the regioselective outcome of a typical nucleophilic substitution reaction.

| Dihalo-Pyrimidine Reactant | Nucleophile | Predominant Product | Reference |

| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | 2-Amino-6-(trifluoromethyl)pyridine | 2-Chloro-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine | figshare.com |

| 4,6-Dichloropyrimidine | 2-Amino-6-(trifluoromethyl)pyridine | 6-Chloro-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine | figshare.com |

This interactive table demonstrates the regioselectivity observed in substitution reactions.

Stereochemical Aspects of Transformations

While this compound itself is an achiral molecule, its derivatives can possess stereocenters, making the control of stereochemistry a significant synthetic challenge. Stereocontrol is often achieved in subsequent transformations of the pyrimidine core rather than during the initial substitution on the aromatic ring.

Mechanistic studies in related heterocyclic systems have shown that asymmetric catalysis can be a powerful tool for inducing stereoselectivity. acs.org For example, enantioselective reactions can be facilitated by chiral hydrogen-bond donor catalysts, such as thiourea derivatives. acs.org These catalysts can form highly ordered supramolecular complexes with reaction intermediates. acs.org

The proposed mechanism often involves the catalyst binding to an anion (e.g., chloride), which in turn pairs with a cationic intermediate derived from the substrate. acs.org This catalytic complex creates a specific chiral environment, forcing the nucleophile to attack from a particular face of the substrate, thereby controlling the stereochemical outcome. Key noncovalent interactions, such as hydrogen bonding and π-π stacking between the catalyst and the substrate complex, are crucial for maximizing this enantioinduction. acs.org While not directly demonstrated on this compound, these principles of organocatalysis are broadly applicable for achieving stereocontrol in the synthesis of its chiral derivatives.

Process Optimization for Research Scale Synthesis

Optimizing synthetic processes on a research scale is crucial for improving efficiency, yield, and purity, while ensuring reproducibility. For the synthesis of this compound and its precursors, optimization focuses on reaction conditions, reagent choice, and work-up procedures.

One key area of optimization is the chlorination of dihydroxypyrimidines. As detailed in patent literature, the choice of base and solvent system is critical. The use of N,N-diisopropylethylamine in conjunction with phosphorus oxychloride allows for better temperature control of the exothermic reaction and simplifies the isolation process. google.com Furthermore, employing a non-polar solvent like methylcyclohexane (B89554) for extraction facilitates the separation of the product from the reaction salts and excess reagents, leading to a cleaner crude product. google.com

The table below highlights key parameters that are often varied during process optimization.

| Optimization Strategy | Parameter Varied | Desired Outcome | Reference |

| Chlorination Reaction | Base, Temperature, Extraction Solvent | Improved yield, easier workup, better temperature control | google.com |

| Suzuki Cross-Coupling | Catalyst, Ligand, Base, Solvent | Maximized yield, minimized side products, cost-effectiveness | figshare.com |

This interactive table outlines common strategies for optimizing the synthesis of pyrimidine derivatives.

Reactivity and Functional Group Transformations of 4 Chloro 6 Trifluoromethyl Pyrimidine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-Chloro-6-(trifluoromethyl)pyrimidine. The electron-deficient nature of the pyrimidine (B1678525) ring, enhanced by the CF₃ group, activates the C4 position for attack by a wide range of nucleophiles.

Amination Reactions

The displacement of the C4-chloro substituent by nitrogen-based nucleophiles is a well-established and efficient transformation. This reaction allows for the synthesis of various aminopyrimidine derivatives. The reaction typically proceeds by treating this compound with primary or secondary amines. acs.org The choice of solvent and the potential need for a base to scavenge the generated hydrochloric acid (HCl) are key considerations. acs.org While organic solvents are common, studies on related chloropyrimidines have shown that water can also be an effective medium under acidic conditions, which can offer environmental and cost benefits. acs.org

The general scheme for amination involves the direct reaction of an amine with the pyrimidine substrate. The reaction rate and yield can be influenced by the basicity and steric hindrance of the incoming amine. For instance, reactions with various anilines and aliphatic amines demonstrate broad applicability. acs.org

Table 1: Examples of Amination Reactions on Chloro-Heterocycles This table is illustrative of typical amination reactions on related chloro-heterocycles, as specific examples for this compound were not detailed in the provided search results.

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl, Water, 80 °C | N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | acs.org |

| 4-chlorothieno[3,2-d]pyrimidine | Morpholine | - | 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine | nih.gov |

Thiolation and Alkylthioether Formations

The chlorine atom can be readily displaced by sulfur-based nucleophiles, such as thiols (RSH) or thiolates (RS⁻), to form thioethers. These reactions are valuable for introducing sulfur-containing moieties into the pyrimidine ring. For example, reaction with a thiol in the presence of a base leads to the formation of the corresponding 4-alkylthio- or 4-arylthio-6-(trifluoromethyl)pyrimidine. The synthesis of related compounds like 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428) highlights the utility of this type of substitution. mdpi.com Furthermore, the existence of compounds like this compound-2-thiol indicates that thiolation is a key reaction for this class of molecules. bldpharm.comclearsynth.com

Oxygen-based Nucleophile Reactions

Oxygen nucleophiles, including water, hydroxides, and alkoxides, can also displace the chloride at the C4 position. The reaction with sodium ethoxide (EtONa) in ethanol, for example, would yield 4-Ethoxy-6-(trifluoromethyl)pyrimidine. mdpi.com Hydrolysis, typically under basic conditions, replaces the chlorine atom with a hydroxyl group, leading to the formation of 4-Hydroxy-6-(trifluoromethyl)pyrimidine (B74157), which exists in equilibrium with its tautomeric form, 6-(trifluoromethyl)pyrimidin-4(3H)-one. sigmaaldrich.com These reactions demonstrate the versatility of the substrate in forming C-O bonds.

Mechanistic Studies of Nucleophilic Pathways

The mechanism of nucleophilic aromatic substitution on pyrimidines is generally understood to proceed via a two-step addition-elimination pathway. libretexts.orglibretexts.org This process involves the initial attack of the nucleophile on the electron-deficient carbon atom at the C4 position, which breaks the aromaticity of the ring and forms a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and particularly onto the electronegative nitrogen atoms. stackexchange.com

The presence of the strongly electron-withdrawing trifluoromethyl group further stabilizes this anionic intermediate, thereby facilitating its formation and accelerating the reaction rate. stackexchange.com In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final substitution product. libretexts.org

While the stepwise mechanism is widely accepted, recent computational and kinetic studies on similar systems suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state without the formation of a discrete intermediate. nih.govnih.gov The specific pathway, concerted versus stepwise, can depend on the nucleophile, the leaving group, and the substituents on the aromatic ring. nih.govnih.gov For pyrimidine systems, substitution at the C4 position is generally favored over the C2 or C6 positions due to greater stabilization of the Meisenheimer intermediate. stackexchange.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, offers a powerful tool for forming carbon-carbon bonds, a transformation that is difficult to achieve through traditional SNAr reactions. tcichemicals.com this compound is an excellent substrate for these types of reactions.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is one of the most important and widely used transition metal-catalyzed cross-coupling reactions. It facilitates the formation of a C-C bond between an organoboron compound (like a boronic acid or boronate ester) and an organic halide, catalyzed by a palladium(0) complex. mdpi.comrsc.org

This compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids to synthesize a diverse range of 4-aryl- and 4-heteroaryl-6-(trifluoromethyl)pyrimidines. mdpi.comresearchgate.net The reaction typically requires a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., potassium carbonate, potassium phosphate), and a suitable solvent system. mdpi.comrsc.org The success of the Suzuki-Miyaura coupling is due to its high functional group tolerance and the commercial availability of a wide array of boronic acids. rsc.org Microwave-assisted protocols have been shown to accelerate these reactions, leading to high yields in shorter reaction times. mdpi.comresearchgate.net

Table 2: General Conditions for Suzuki-Miyaura Coupling of Chloro-Pyrimidines This table represents typical conditions as specific examples for this compound were not detailed in the provided search results.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Phenyl-2-chloropyrimidine | mdpi.com |

| 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | p-tolylboronic acid | Pd(OAc)₂ / Xantphos | K₂CO₃ | - | 4-(p-tolyl)-2-(trifluoromethyl)pyrido[1,2-e]purine | researchgate.net |

| 4,6-dichloropyrimidine (B16783) | (6-methoxypyridin-3-yl)boronic acid | Pd-catalyst | - | Water (micellar) | 4-Chloro-6-(6-methoxypyridin-3-yl)pyrimidine | researchgate.net |

Other Palladium-Catalyzed Coupling Methodologies

Beyond the more common Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the chlorine atom on the this compound scaffold serves as a versatile handle for various other palladium-catalyzed cross-coupling reactions. These methodologies enable the formation of carbon-carbon bonds with a diverse array of coupling partners, significantly expanding the synthetic utility of this pyrimidine derivative. Key among these are the Stille, Negishi, and Hiyama couplings.

Stille Coupling: This reaction involves the coupling of an organostannane reagent with an organic halide. libretexts.orgwikipedia.org For this compound, a Stille coupling would pair it with an organotin compound (R-Sn(Alkyl)₃) in the presence of a palladium catalyst, such as Pd(PPh₃)₄. libretexts.orgorganic-chemistry.org This method is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. libretexts.org The reaction is effective for coupling with aryl, alkenyl, and acyl groups. wikipedia.org The primary drawback is the toxicity associated with tin compounds. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. wikipedia.orgrsc.org The organozinc species can be primary or secondary alkyl, alkenyl, aryl, benzyl, or allyl, making the Negishi coupling exceptionally versatile for introducing a wide range of substituents at the 4-position of the pyrimidine ring. wikipedia.orgrsc.org Both palladium and nickel catalysts can be employed, though palladium generally offers higher yields and broader functional group compatibility. wikipedia.org

Hiyama Coupling: The Hiyama coupling employs an organosilane reagent, which is activated by a fluoride (B91410) source, typically a fluoride salt like tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org This reaction presents a less toxic alternative to the Stille coupling. organic-chemistry.org The reaction of this compound with an aryl-, alkenyl-, or alkylsilane can proceed smoothly, often at room temperature, to yield the corresponding coupled products. organic-chemistry.orgnih.gov The presence of the pyrimidine nitrogen can facilitate the reaction. nih.gov

These coupling reactions significantly broaden the scope of molecules that can be synthesized from this compound, allowing for the construction of complex derivatives with tailored electronic and steric properties.

Table 1: Overview of Other Palladium-Catalyzed Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Key Features | Typical Catalyst |

|---|---|---|---|

| Stille Coupling | Organostannane (R-SnR'₃) | Tolerant of many functional groups; stable reagents. libretexts.org | Pd(PPh₃)₄ |

| Negishi Coupling | Organozinc (R-ZnX) | High reactivity and broad scope, including sp³, sp², and sp carbons. wikipedia.orgorganic-chemistry.org | Pd(0) or Ni(0) complexes |

| Hiyama Coupling | Organosilane (R-SiR'₃) | Low toxicity; requires fluoride or base activation. organic-chemistry.org | Pd(OAc)₂ or other Pd(0)/Pd(II) sources |

Mechanistic Insights into Catalytic Cycles

The remarkable success of palladium-catalyzed cross-coupling reactions stems from a well-understood, reliable catalytic cycle. While the specific ligands and coupling partners vary, the fundamental mechanism for the Stille, Negishi, and Hiyama reactions involving this compound follows a common pathway consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.comyoutube.com

Catalyst Activation: Most coupling reactions begin with a palladium(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active palladium(0) species. youtube.comyoutube.com Alternatively, a palladium(0) complex like tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, can be used directly. youtube.com In solution, this 18-electron complex often dissociates ligands to form a more reactive 14- or 16-electron species that can enter the catalytic cycle. youtube.com

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. youtube.comyoutube.com This step is called oxidative addition because the palladium center is oxidized from the 0 to the +2 oxidation state. The product is a square planar organopalladium(II) complex, [Ar-Pd(L)₂-Cl], where 'Ar' is the pyrimidine ring. youtube.com

Transmetalation: In this step, the organic group from the organometallic coupling partner (e.g., organostannane, organozinc, or activated organosilane) is transferred to the palladium(II) complex. The halide or other leaving group on the palladium is exchanged for the R group from the organometallic reagent. libretexts.orgyoutube.com This forms a new diorganopalladium(II) intermediate, [Ar-Pd(L)₂-R], while the metal-halide salt (e.g., ZnCl₂, SnR'₃Cl) is released as a byproduct. youtube.com

Reductive Elimination: This is the final, product-forming step of the cycle. The two organic groups (the pyrimidine ring and the newly transferred R group) bonded to the palladium center couple to form the desired biaryl or substituted pyrimidine product. youtube.com As the new C-C bond is formed, the palladium center is reduced from the +2 back to the 0 oxidation state, thus regenerating the active catalyst which can then begin another cycle. youtube.com

This efficient cycle allows for a small, catalytic amount of palladium to facilitate the formation of a large quantity of product. youtube.com

Electrophilic Substitution and Further Halogenation

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This general characteristic makes electrophilic aromatic substitution more difficult than for benzene. wikipedia.org In the case of this compound, the ring is further deactivated by the potent electron-withdrawing effects of both the chloro and the trifluoromethyl groups.

Due to this strong deactivation, electrophilic substitution on this compound is significantly less facile. The positions C-2, C-4, and C-6 of the pyrimidine ring are the most electron-deficient. wikipedia.org Consequently, any electrophilic attack is directed to the C-5 position, which is the least electron-deficient and most nucleophilic carbon on the ring. wikipedia.org While reactions like nitration and sulfonation are challenging under these deactivated conditions, further halogenation, such as bromination or iodination, may be possible under forcing conditions at the C-5 position.

For instance, the introduction of a bromine atom would likely require a potent electrophilic bromine source and harsh reaction conditions. The resulting 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine (B1279475) could then serve as a substrate for subsequent, regioselective cross-coupling reactions, offering a pathway to tri-substituted pyrimidine derivatives.

Ring Transformations and Rearrangements

The pyrimidine ring, particularly when activated by electron-withdrawing groups or quaternization of a ring nitrogen, can undergo a variety of ring transformation and rearrangement reactions. wur.nlclockss.org These reactions are typically initiated by the attack of a strong nucleophile at one of the electron-deficient carbon atoms (C-2, C-4, or C-6). wikipedia.org For this compound, the C-4 and C-6 positions are highly susceptible to nucleophilic attack.

While specific examples for this compound are not extensively documented, analogies can be drawn from the known reactivity of other pyrimidine systems.

Ring Contraction to Five-Membered Rings: Treatment of pyrimidines with nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to ring contraction. wur.nlclockss.org For example, hydrazinolysis can transform a pyrimidine into a pyrazole (B372694). clockss.org The reaction mechanism generally involves nucleophilic addition at C-4 or C-6, followed by ring opening of the C-N bond and subsequent recyclization with elimination of a portion of the original ring. wur.nl The presence of the trifluoromethyl group could influence the regioselectivity of the initial attack and the stability of the intermediates.

Conversion to Other Six-Membered Rings: Under certain conditions, pyrimidines can be transformed into other heterocyclic systems like pyridines. One well-known example is the Dimroth rearrangement, which typically involves the transposition of a ring nitrogen atom with an exocyclic nitrogen of an amino group, although other variations exist. wikipedia.org This process is often facilitated by acidic or basic conditions and involves a sequence of ring-opening and ring-closing steps.

The susceptibility of the 4-position of this compound to nucleophilic attack makes it a potential starting point for such transformations, offering pathways to novel heterocyclic scaffolds that might be difficult to synthesize through other means. wur.nl

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Novel Pyrimidine (B1678525) Derivatives as Potential Therapeutic Agents

The chemical scaffold 4-chloro-6-(trifluoromethyl)pyrimidine serves as a crucial starting material and building block in the synthesis of a diverse array of novel pyrimidine derivatives. Its unique structure, featuring a reactive chlorine atom and an electron-withdrawing trifluoromethyl group, makes it a valuable synthon for medicinal chemists. The pyrimidine ring is a well-established pharmacophore found in numerous biologically active compounds, while the trifluoromethyl group can enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov Researchers utilize the reactivity of the chlorine at the C4 position for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of complex molecules with potential therapeutic applications.

Development of Anticancer Agents

The pyrimidine core, particularly when substituted with a trifluoromethyl group, is a key feature in the design of new anticancer agents. nih.gov The combination of the pyrimidine structure, known for its role as a purine (B94841) antagonist, with the trifluoromethyl group is explored to create compounds with enhanced bioavailability and potent cytotoxic activity against cancer cell lines. nih.gov

Research in this area focuses on synthesizing novel series of compounds derived from or related to the trifluoromethyl-pyrimidine scaffold. For instance, new 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. nih.gov In these studies, the trifluoromethyl-pyrimidine moiety is often combined with other biologically active structures, such as hydrazone and dihydronaphthalene, to potentially achieve a synergistic anticancer effect. nih.gov The evaluation of these new derivatives against panels of cancer cell lines, such as the NCI-60 screen, helps to identify lead compounds. One such study identified 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govuni.luthiazolo[4,5-d]pyrimidine-2(3H)-thione as a particularly active compound among a series of newly synthesized derivatives. nih.gov

Table 1: Examples of Pyrimidine Derivatives with Anticancer Activity

| Compound Class | Key Structural Features | Research Finding |

|---|---|---|

| Thiazolo[4,5-d]pyrimidines | Trifluoromethyl group, Thiazolo[4,5-d]pyrimidine core | 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govuni.luthiazolo[4,5-d]pyrimidine-2(3H)-thione was the most active in a series tested against multiple cancer cell lines. nih.gov |

| 4,6-Substituted Pyrimidines | Pyrimidine–hydrazone, Dihydronaphthalene, Alkylamine chain | Combination of these structures may lead to synergistic anticancer effects. nih.gov |

Research on Antiviral Compounds

The trifluoromethyl-pyrimidine structure is a valuable scaffold in the development of novel antiviral agents. The introduction of fluorine atoms or trifluoromethyl groups into nucleoside analogs has been shown to increase their biological activity, metabolic stability, and physicochemical properties. mdpi.com This strategy is employed to create compounds that can mimic natural nucleosides and interfere with viral replication. mdpi.com

Derivatives incorporating the trifluoromethyl group have been investigated for broad-spectrum antiviral activity. For example, research into 4-trifluoromethyl bithiazole derivatives demonstrated activity against various viruses, including those in the Picornaviridae family. nih.gov In the quest for new anti-influenza drugs, C-nucleoside analogues of Favipiravir (T-705) containing a pyrimidine ring have been synthesized. One such C-nucleoside analogue showed potent inhibition of influenza virus replication in cell-based assays, with its triphosphate form acting as an inhibitor of influenza A polymerase. researchgate.net Furthermore, studies on 2-hydroxy-2-trifluoromethylthiolane, a related trifluoromethyl-containing compound, found that it significantly inhibited the reproduction of Herpes simplex virus type 1 (HSV-1). mdpi.com

Investigation of Anti-inflammatory Activities

Pyrimidine derivatives are a well-established class of compounds with significant anti-inflammatory potential, with several pyrimidine-based drugs already in clinical use. rsc.org Research continues to explore new synthetic pyrimidine analogues for enhanced anti-inflammatory effects with minimal toxicity. rsc.org The core pyrimidine structure is modified to create new series of compounds that are then screened for their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes. rsc.org

For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized and screened for in vivo anti-inflammatory activity. nih.gov In another study, pyrano[2,3-d]pyrimidine derivatives were synthesized and found to potently suppress COX-2 activity in vitro. rsc.org The anti-inflammatory properties of newly synthesized pyrimidine and pyrimidopyrimidine derivatives have also been assessed using in vitro methods like membrane stabilization or anti-hemolytic activity assays. nih.gov These studies indicated that certain derivatives demonstrated strong anti-hemolytic effects, suggesting their potential as anti-inflammatory agents. nih.gov

Table 2: Pyrimidine Derivatives Investigated for Anti-inflammatory Activity

| Compound Series | Target/Assay | Notable Finding |

|---|---|---|

| 2,4,6-Trisubstituted pyrimidines | In vivo anti-inflammatory and analgesic models | Compounds 5b and 5d were identified as the most potent compared to the reference standard. nih.gov |

| Pyrano[2,3-d]pyrimidines | In vitro COX-2 inhibition | Derivatives 5 and 6 showed noteworthy suppression of COX-2 activity. rsc.org |

Exploration of Antimicrobial and Antifungal Compounds

The development of novel antimicrobial and antifungal agents is a critical area of research, and trifluoromethyl-substituted heterocyclic compounds, including pyrimidines, are of significant interest. The trifluoromethyl group can enhance the lipophilicity of a molecule, which may contribute to its antimicrobial properties. mdpi.com

Researchers have designed and synthesized various series of compounds based on this principle. For example, novel fluorinated chalcones bearing trifluoromethyl and trifluoromethoxy substituents have been evaluated for their activity against pathogenic Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.comnih.gov In one such study, a compound featuring an indole (B1671886) ring attached to the olefinic carbon of a fluorinated chalcone (B49325) proved to have the most significant antimicrobial activity compared to standard drugs. nih.gov Similarly, the synthesis of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives has yielded compounds that are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, a broad range of pyrimidine and pyrimidopyrimidine derivatives have been synthesized and tested, with several compounds exhibiting excellent antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans. nih.gov

Enzyme Inhibitors and Receptor Modulators

The this compound scaffold is a key component in the synthesis of molecules designed to act as specific enzyme inhibitors or receptor modulators. The trifluoromethyl group is often incorporated into drug candidates to improve their interaction with biological targets. nih.gov

A prominent example is in the development of kinase inhibitors for cancer therapy. The FDA-approved drug Alpelisib, which contains a trifluoromethyl group, is an inhibitor of phosphatidylinositol 3-kinase (PI3K). nih.gov In antiviral research, the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, used in HIV treatment, also features a trifluoromethyl group. nih.gov Beyond this, research has focused on other enzymatic targets. For instance, a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial viability, was developed from a (trifluoromethyl)pyridine derivative. acs.org In the realm of receptor modulation, compounds related to pyrimidines have been studied for their effects on neurotransmitter systems. For example, a pyrazine (B50134) derivative, MK-212, acts as a serotonergic agonist. nih.gov

Analgesic Agents and Other Pharmacological Activities

The pharmacological potential of pyrimidine derivatives extends to analgesic activities. Research has been conducted to synthesize and evaluate new pyrimidine compounds for their pain-relieving effects. In one study, a series of newly synthesized 2,4,6-trisubstituted pyrimidines were screened for both anti-inflammatory and analgesic activities in vivo. nih.gov The results indicated that the pyrimidine derivatives that showed good anti-inflammatory activity also tended to display better analgesic properties, with two compounds in particular showing potency comparable to the reference standard, ibuprofen. nih.gov

While direct studies on the analgesic properties of this compound itself are not prominent, the investigation of related heterocyclic structures provides a basis for future exploration. For example, the pyrazine derivative 6-chloro-2[1-piperazinyl]pyrazine (MK-212) has been shown to be an effective analgesic agent in mouse hot plate assays, acting through serotonergic pathways. nih.gov These findings support the continued investigation of pyrimidine and related heterocyclic scaffolds in the search for new, non-opioid analgesic agents. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have provided critical insights into the roles of its key functional groups.

The trifluoromethyl (-CF3) group is a crucial substituent in many pyrimidine-based therapeutic candidates due to its profound impact on molecular properties and biological activity. nih.govnih.gov The high electronegativity of the fluorine atoms in the -CF3 group significantly alters the electronic distribution within the pyrimidine ring. mdpi.com This modification can enhance the binding affinity of the molecule to its biological target.

The -CF3 group is known to increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and enhance its bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group metabolically stable and resistant to enzymatic degradation by processes such as oxidation. mdpi.com

In the development of novel agents, the inclusion of a trifluoromethyl group on the pyrimidine ring has led to compounds with potent biological activities. For instance, series of trifluoromethyl pyrimidinone and pyrimidine derivatives have demonstrated significant anti-tubercular, antifungal, and cytotoxic activities. nih.govnih.govresearchgate.net Research has shown that pyrimidine derivatives containing a -CF3 group exhibit promising activity against various cancer cell lines and plant fungal pathogens. nih.govresearchgate.net The presence of this group is often a key factor in the efficacy of these compounds. acs.org

| Compound Series | Biological Activity | Research Finding | Citation |

| Trifluoromethyl pyrimidinones (B12756618) | Anti-tubercular | A series of trifluoromethyl pyrimidinones was identified as having potent in vitro activity against Mycobacterium tuberculosis. | nih.gov |

| Trifluoromethyl pyrimidine amides | Antifungal, Anticancer | Novel trifluoromethyl pyrimidine derivatives bearing an amide moiety exhibited good in vitro antifungal activities against various plant pathogens and showed anticancer properties. | nih.gov |

| Triazolalkyl trifluoromethyl pyrimidines | Cytotoxic | Triazole-tagged trifluoromethyl substituted pyrimidine derivatives were evaluated for cytotoxic activity against four cancer cell lines, with several promising compounds identified. | researchgate.net |

The chlorine atom at the 4-position of this compound is a key functional group that significantly influences the molecule's reactivity and pharmacological profile. Halogen atoms, particularly chlorine, are versatile in medicinal chemistry, acting as effective leaving groups for nucleophilic substitution reactions, which allows for the synthesis of a diverse library of derivatives. thieme.de

SAR studies have demonstrated the importance of the type and position of halogen substituents on the biological activity of pyrimidine derivatives. In one study, the presence of a chloro group on an associated phenyl ring was found to be responsible for enhanced cytotoxic and anti-diabetic activities of a pyrimidine compound. nih.gov In another series of pyrone derivatives, compounds with smaller halogen substituents like fluorine and chlorine exhibited stronger inhibitory activity compared to those with larger halogens like bromine. acs.org The structural influence and the potential for forming halogen bonds increase in the order of Cl < Br < I, which can affect how the molecule packs in a crystal structure and interacts with biological targets. nih.gov

The strategic placement of halogens can thus be used to modulate a compound's potency, selectivity, and pharmacokinetic properties. The substitution of the chlorine in 4,6-dichloropyrimidine (B16783), for example, is a common strategy to create mono- and di-substituted pyrimidine libraries. researchgate.net

| Compound/Series | Halogen Influence | Biological Context | Citation |

| Phenyl-pyrimidine derivative | An attached chloro group enhanced cytotoxic and anti-diabetic activities. | Anticancer, Anti-diabetic | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative | A derivative with 4-chloro-3-(trifluoromethyl)phenyl urea (B33335) moiety showed potent inhibition of FLT3 and VEGFR2. | Anticancer (AML) | nih.gov |

| Pyrone derivatives | Smaller halogens (F, Cl) showed stronger biofilm inhibition than larger halogens (Br). | Antifungal (C. albicans) | acs.org |

Conformational analysis and molecular docking are computational techniques used to predict how a molecule binds to a protein target. These studies are crucial for understanding the interactions at a molecular level and for guiding the design of more potent and selective inhibitors.

For derivatives of this compound, molecular docking studies have been instrumental in elucidating their mechanism of action. Docking simulations predict the binding pose of a ligand within the active site of a target protein, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. For example, docking studies of pyrimidine derivatives have identified crucial interactions with the active sites of targets like human cyclin-dependent kinase 2 (CDK2) and the main protease of SARS-CoV-2. nih.govmdpi.com

In a study on pyrone derivatives targeting the Candida albicans protein ALS3, molecular docking revealed that lead compounds fit into the N-terminal peptide-binding cavity, interacting with key amino acid residues like Lys59 and Ser170. acs.orgacs.org These interactions, which included hydrogen bonding and π-stacking, were predicted to be crucial for the observed antibiofilm activity. acs.orgacs.org Such insights are invaluable for the rational design of next-generation inhibitors based on the pyrimidine scaffold.

| Derivative Class | Target Protein | Key Findings from Docking Studies | Citation |

| Pyrimidine derivatives | Human Cyclin-Dependent Kinase 2 (CDK2) | Compounds with electron-withdrawing substituents (chloro, cyano) showed the highest binding scores. | nih.gov |

| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Main Protease (Mpro) | Several synthesized compounds showed promising antiviral potency with low IC50 values, which was in agreement with docking results. | mdpi.com |

| Pyrone derivatives | C. albicans ALS3 Protein | Lead compounds exhibited favorable binding energies, interacting with key residues Lys59 and Ser170 through hydrogen bonding and π-stacking. | acs.orgacs.org |

| Pyrazolo[3,4-d]pyrimidines | FLT3 and VEGFR2 | Structural optimization based on a hit compound led to a potent multikinase inhibitor. | nih.gov |

Pharmacological Mechanism of Action Research

Investigating the pharmacological mechanism of action involves identifying the specific molecular targets of a drug candidate and evaluating its effects in biological systems.

A critical step in drug discovery is the identification and validation of the biological target through which a compound exerts its effect. For pyrimidine-based compounds, a variety of targets have been identified, reflecting their broad therapeutic potential.

Derivatives of the closely related scaffold 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been identified as potent and selective inhibitors of kinases such as 3-Phosphoinositide-Dependent Kinase 1 (PDK1) and Janus Kinases (JAKs), which are crucial targets in cancer and inflammatory diseases, respectively. chemicalbook.com Other pyrimidine-based molecules have been found to target critical enzymes in infectious diseases, such as DNA gyrase in bacteria. mdpi.com

In the context of cancer, pyrazolo[3,4-d]pyrimidine derivatives, which share a fused ring system with the core topic, have been developed as multikinase inhibitors that potently block the activity of Fms-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are implicated in acute myeloid leukemia (AML). nih.gov For fungal infections, the adhesin protein ALS3 has been identified as a potential target for pyrimidine-related compounds to inhibit biofilm formation in C. albicans. acs.org These examples underscore the ability of the pyrimidine scaffold to be adapted to inhibit a wide range of biologically important targets.

| Compound Class | Identified Target(s) | Therapeutic Area | Citation |

| Pyrazolo[3,4-d]pyrimidine derivatives | FLT3, VEGFR2 | Cancer (Acute Myeloid Leukemia) | nih.gov |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine analogs | PDK1, Janus Kinases (JAKs) | Cancer, Inflammatory Skin Disorders | chemicalbook.com |

| Pyrimidine-based antibacterials | DNA Gyrase | Infectious Disease (Bacterial) | mdpi.com |

| Imidazole–pyrimidine–sulfonamide hybrids | HER2, EGFR mutants | Cancer | mdpi.com |

| Pyrone derivatives | ALS3 Protein | Infectious Disease (Fungal) | acs.org |

The pharmacological activity of new chemical entities is assessed through a combination of in vitro (cell-based) and in vivo (animal model) studies. These evaluations are essential to determine a compound's efficacy and potential for further development.

In vitro assays for pyrimidine derivatives often include cytotoxicity screening against a panel of human cancer cell lines (e.g., HCT116, MCF-7, A549) to assess anticancer potential. nih.govmdpi.com Antimicrobial activity is evaluated using assays against various strains of bacteria and fungi, where metrics like the minimum inhibitory concentration (MIC) are determined. nih.govnih.gov For antifungal research, specific assays such as those measuring the inhibition of biofilm formation are employed. acs.org

Promising compounds from in vitro studies are then advanced to in vivo models. For anticancer research, this often involves xenograft models where human tumor cells are implanted in immunocompromised mice. nih.gov For example, a pyrazolo[3,4-d]pyrimidine derivative was evaluated in an MV4-11 xenograft mouse model, where it led to complete tumor regression. nih.gov For infectious diseases, relevant animal models of infection are used to assess the compound's efficacy in a living system. du.ac.in Anti-angiogenic effects, relevant to cancer therapy, have been evaluated using innovative models like transgenic zebrafish assays. nih.gov These methodologies provide a comprehensive pharmacological profile of the test compounds.

Molecular Interaction Studies (e.g., protein binding)

The therapeutic potential of any bioactive molecule is fundamentally governed by its interactions with biological targets, typically proteins such as enzymes or receptors. While direct protein binding studies for this compound are not extensively detailed in publicly accessible literature, its structural components provide a strong basis for predicting its molecular interaction profile. The molecule consists of a pyrimidine ring, a trifluoromethyl group, and a chlorine atom, each contributing to its potential binding modes.

The pyrimidine core, a nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry. The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues (e.g., the backbone N-H of amino acids) in a protein's binding site. Furthermore, the aromatic nature of the pyrimidine ring allows it to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The trifluoromethyl (CF3) group significantly influences the molecule's properties. As a potent electron-withdrawing group, it modulates the electronic distribution of the pyrimidine ring, which can enhance binding affinity. The CF3 group is also highly lipophilic, favoring interactions with hydrophobic pockets within a protein. This increased lipophilicity can improve a compound's ability to cross cellular membranes and reach its target. sigmaaldrich.com In some contexts, trifluoromethylated aromatic rings have been shown to engage in specific π-π stacking interactions. researchgate.net

The chlorine atom at the 4-position is a reactive site for synthetic modification but also plays a role in molecular recognition. It can participate in halogen bonding, a noncovalent interaction where the electropositive region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on the protein. The chloro- and trifluoromethyl-substituted aromatic motif is a recurring feature in potent kinase inhibitors, where these groups project into key binding pockets of the target protein. acs.org For instance, molecular modeling of certain inhibitors shows that chloro-substituted phenyl groups fit into specific hydrophobic pockets (like the Trp23, Leu26, and Phe19 pockets of MDM2), contributing significantly to binding affinity. acs.org

Computational molecular docking studies on analogous structures, such as α-pyrone derivatives with trifluoromethylphenoxy groups, have highlighted the importance of hydrogen bonding and π-stacking in their binding to protein targets like the C. albicans ALS3 protein. acs.org These studies reinforce the predicted interaction patterns for this compound.

Table 1: Potential Molecular Interactions of this compound

| Structural Feature | Potential Interaction Type | Significance in Protein Binding |

|---|---|---|

| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor | Anchors the molecule within the binding site through interactions with amino acid H-bond donors. |

| Pyrimidine Ring | π-π Stacking | Stabilizes binding through interactions with aromatic residues (Phe, Tyr, Trp). |

| Trifluoromethyl (CF3) Group | Hydrophobic Interactions | Enhances binding affinity by fitting into non-polar pockets of the protein. |

| Trifluoromethyl (CF3) Group | Electronic Effects | Modulates the reactivity and binding energy of the pyrimidine core. |

This compound as a Key Pharmaceutical Intermediate

The utility of this compound in medicinal chemistry extends beyond its own potential bioactivity; it serves as a critical building block, or intermediate, for the synthesis of more complex drug candidates. Its value lies in the reactivity of the pyrimidine ring, which is enhanced by its substituents. The chlorine atom at the 4-position is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various functional groups, which is a cornerstone of drug development and optimization.

Medicinal chemists can react this compound with a wide array of nucleophiles—such as amines, alcohols, and thiols—to generate libraries of novel compounds. This synthetic versatility is crucial for exploring the structure-activity relationships (SAR) of a potential drug series. By systematically modifying the substituent at the 4-position, researchers can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.

For example, the synthesis of novel antifungal agents based on a 1,2,4-triazolo[4,3-c]pyrimidine scaffold demonstrates the utility of related chloro-trifluoromethylpyrimidine intermediates. In a representative synthetic pathway, a chlorinated pyrimidine is reacted with hydrazine (B178648) hydrate (B1144303) to replace the chlorine with a hydrazinyl group. frontiersin.org This new intermediate can then undergo further reactions, such as cyclization, to build the final complex heterocyclic system. frontiersin.org The initial substitution reaction at the chloro-position is the key enabling step for the entire synthesis.

The "chloro-trifluoromethyl-aromatic" structural motif is prevalent in a variety of targeted therapies, particularly kinase inhibitors. While many approved drugs contain a substituted phenyl ring instead of a pyrimidine, the underlying synthetic principle is the same: a reactive chlorine atom on an electron-deficient ring allows for coupling with other molecular fragments. The pyrimidine scaffold itself is a well-established "privileged structure" in medicinal chemistry, appearing in numerous drugs across different therapeutic areas due to its favorable drug-like properties. frontiersin.org

Table 2: Examples of Related Halogenated Pyrimidine and Aryl Intermediates in Drug Synthesis

| Intermediate | Resulting Drug/Candidate Class | Therapeutic Area | Reference |

|---|---|---|---|

| 4,6-Dichloropyrimidine | Azoxystrobin (Fungicide) | Agrochemical | chemicalbook.com |

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Sorafenib (Kinase Inhibitor) | Oncology | mdpi.com |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Aurora Kinase Inhibitor (Compound 13 ) | Oncology | acs.org |

The strategic placement of the trifluoromethyl group opposite the reactive chlorine atom makes this compound a particularly valuable reagent for creating diverse molecular architectures aimed at a wide range of biological targets.

Contributions to Advanced Materials Science Research

Exploration in Organic Electronics

While direct studies on materials synthesized from 4-Chloro-6-(trifluoromethyl)pyrimidine for organic electronics are emerging, the established reactivity of similar compounds provides a strong indication of its potential. For instance, Suzuki coupling reactions are a well-established method for creating C-C bonds in the synthesis of organic electronic materials. The reactivity of the chlorine atom in the 4-position of the pyrimidine (B1678525) ring makes it a suitable site for such coupling reactions.

A study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines successfully synthesized a related derivative, 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine. The characterization of this compound, including its nuclear magnetic resonance (NMR) data, confirms the viability of using such substituted pyrimidines as building blocks. mdpi.com This synthetic route opens up possibilities for introducing a wide range of aryl and heteroaryl groups at the 4-position of the pyrimidine ring, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Table 1: NMR Data for a Related Trifluoromethylpyrimidine Derivative mdpi.com

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

|---|

The development of new organic electronic materials often involves creating donor-acceptor structures to control the emission color and efficiency. The electron-deficient nature of the 6-(trifluoromethyl)pyrimidine unit makes it an excellent acceptor moiety. By coupling this unit with various electron-donating groups, researchers can design novel materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for efficient charge injection and recombination in OLEDs.

Development of Functional Fluorinated Materials

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. The trifluoromethyl group in this compound is a key feature that places it at the forefront of developing novel functional fluorinated materials.

One area of exploration is the synthesis of fluorinated liquid crystals. The introduction of fluorine can influence the dielectric anisotropy and other mesomorphic properties of liquid crystal molecules. While direct synthesis from this compound is an area of ongoing research, the principles of using fluorinated building blocks are well-established. For example, the synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes has been demonstrated, highlighting the impact of fluorinated motifs on the material's properties. nih.gov

Furthermore, the reactivity of the chloro-substituent allows for the incorporation of the trifluoromethylpyrimidine unit into larger polymeric structures. The synthesis of polymers containing perfluorocyclobutyl (PFCB) units, for instance, relies on the cross-coupling of aryl trifluorovinyl ether monomers. lookchem.com The investigation of Suzuki and Kumada coupling reactions of 4,6-dichloropyrimidine (B16783) has shown that this class of compounds can be effectively used to create disubstituted pyrimidines, which can act as monomers for polymerization. lookchem.com These studies provide a strong foundation for the potential use of this compound in creating novel fluorinated polymers with tailored properties for applications ranging from advanced coatings to membranes.

The versatility of this compound as a building block is evident from the various related compounds that have been synthesized and studied. The ability to perform selective cross-coupling reactions at the chlorine-substituted position opens up a vast chemical space for the design and synthesis of new functional materials with precisely controlled properties.

Advanced Analytical and Spectroscopic Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Chloro-6-(trifluoromethyl)pyrimidine, providing information on the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two non-equivalent protons on the pyrimidine (B1678525) ring. The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the trifluoromethyl group.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbon attached to the trifluoromethyl group typically appears as a quartet due to C-F coupling. The chemical shifts of the ring carbons are diagnostic of their electronic environment.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl group. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet, as all three fluorine atoms are chemically equivalent. The chemical shift is a characteristic feature of the CF₃ group attached to a pyrimidine ring. For instance, the ¹⁹F NMR chemical shift for the related compound 5-chloro-2-(trifluoromethyl)pyrimidine (B1387701) has been reported at -70.04 ppm. rsc.org

Detailed experimental spectral data for this compound can be obtained from suppliers and in specialized chemical databases. bldpharm.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Notes |

| ¹H | ~9.0 ppm | Doublet | Corresponds to H-2 on the pyrimidine ring. |

| ~7.8 ppm | Doublet | Corresponds to H-5 on the pyrimidine ring. | |

| ¹³C | ~163 ppm | Singlet | Carbon at position 4 (attached to Cl). |

| ~158 ppm (q) | Quartet | Carbon at position 6 (attached to CF₃). | |

| ~157 ppm | Singlet | Carbon at position 2. | |

| ~120 ppm (q) | Quartet | Carbon of the CF₃ group. | |

| ~115 ppm | Singlet | Carbon at position 5. | |

| ¹⁹F | ~-70 ppm | Singlet | Three equivalent fluorine atoms of the CF₃ group. |

Note: The data in this table are predicted values and may differ from experimental results. The quartet (q) multiplicity in ¹³C NMR is due to coupling with fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the molecular formula, C₅H₂ClF₃N₂. nih.govlookchem.com The monoisotopic mass of the compound is calculated to be 181.9858603 Da. nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural information. Furthermore, predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can be calculated for different adducts. uni.lu

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₅H₂ClF₃N₂ | nih.gov |

| Molecular Weight | 182.53 g/mol | nih.gov |

| Monoisotopic Mass | 181.9858603 Da | nih.gov |

| Predicted CCS for [M+H]⁺ | 126.9 Ų | uni.lu |

| Predicted CCS for [M+Na]⁺ | 138.3 Ų | uni.lu |

| Predicted CCS for [M-H]⁻ | 124.4 Ų | uni.lu |

Chromatographic and Separation Techniques in Research (HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would likely be used, where the compound's retention time would be characteristic of its polarity. This technique is crucial for determining the purity of research samples. bldpharm.commdpi.com

Gas Chromatography (GC): Given the compound's volatility, GC is also a suitable technique for purity analysis. chemicalbook.com When coupled with a mass spectrometer (GC-MS), it allows for the separation of impurities and their subsequent identification based on their mass spectra. This method has been applied to the analysis of related pyrimidine derivatives. nih.govrsc.org

Chemical suppliers often provide HPLC or GC data to certify the purity of the compound. bldpharm.combldpharm.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features. Studies on related pyrimidine structures provide a basis for assigning these vibrational modes. ias.ac.incore.ac.uk

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1600-1550 | C=N stretching | Pyrimidine ring |

| 1550-1450 | C=C stretching | Pyrimidine ring |

| 1350-1150 | C-F stretching (strong) | Trifluoromethyl (CF₃) |

| 850-550 | C-Cl stretching | Chloro group |

常见问题

Q. What are the standard synthetic routes for preparing 4-Chloro-6-(trifluoromethyl)pyrimidine?

The synthesis typically involves trifluoromethylation of pyrimidine precursors. A common method reacts 4-chloro-6-methylpyrimidine with trifluoromethyl iodide in the presence of a base like potassium carbonate, yielding the target compound with regioselective substitution . Alternative routes include halogen-exchange reactions or nucleophilic aromatic substitution under controlled conditions. Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity.

Q. What safety protocols are essential when handling this compound in the lab?

Strict PPE (gloves, goggles, lab coat) is mandatory due to its potential toxicity. Work should be conducted in a fume hood to avoid inhalation, and waste must be segregated for professional disposal to prevent environmental contamination . Phosphorus oxychloride (POCl₃), a reagent often used in its synthesis, requires additional precautions, such as anhydrous conditions and post-reaction azeotropic drying .

Q. How is the structural characterization of this compound performed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For example, ¹H NMR of derivatives like isoxazolo[5,4-d]pyrimidines shows distinct peaks at δ 8.3–9.2 ppm for aromatic protons, while trifluoromethyl groups appear as singlets . X-ray crystallography, as applied in related pyrimidine derivatives, provides conformational details and intermolecular interactions .

Q. What analytical techniques ensure purity and quality during synthesis?

Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is effective for purity assessment. Melting point analysis and elemental analysis (C, H, N) further validate compound integrity. For intermediates, in situ FTIR monitors functional group transformations, such as C-Cl bond formation .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives like thieno[2,3-d]pyrimidines?

Optimization involves varying solvents (e.g., IPA for nucleophilic substitutions), temperature (e.g., 100°C for POCl₃-mediated chlorination), and stoichiometry. Microwave-assisted synthesis (e.g., 2 hours at 100°C) improves yields in heterocyclic couplings, as demonstrated for 4-chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine . Catalyst screening (e.g., Pd for cross-couplings) and pH control are additional variables.

Q. How do computational methods predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculations assess electronic effects, such as the electron-withdrawing trifluoromethyl group’s impact on aromatic ring electrophilicity. Molecular docking simulations model interactions with biological targets (e.g., Toll-like receptor 7), guiding structural modifications to enhance binding affinity .

Q. How should researchers address contradictory data in biological activity studies?